tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate
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Overview
Description
tert-Butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzoyl group, and a carbamate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-propan-2-ylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected intermediates.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-(2-aminophenyl)carbamate: Another carbamate derivative with different substituents on the aromatic ring.
N-Boc-ethanolamine: A carbamate compound with an ethanolamine group.
Uniqueness
tert-Butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate is unique due to its specific structure, which combines a tert-butyl group, a benzoyl group, and a carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)15-10-12-16(13-11-15)19(24)22-17-8-6-7-9-18(17)23-20(25)26-21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25) |
InChI Key |
XBZKESXWGQEHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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